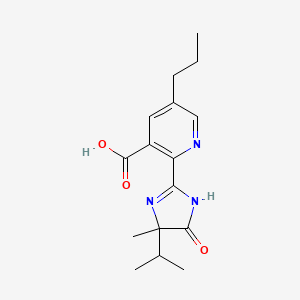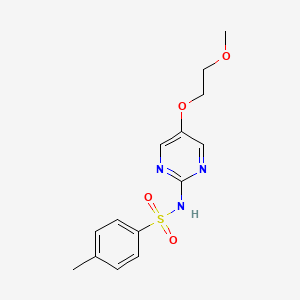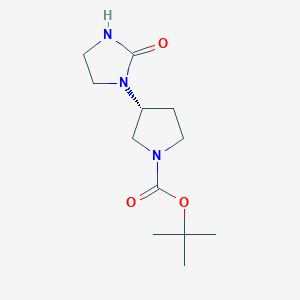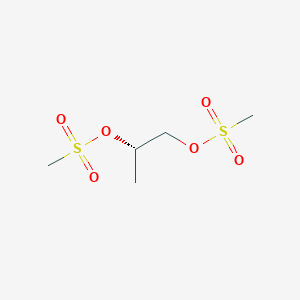
(S)-Propane-1,2-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Propane-1,2-diyl dimethanesulfonate: is an organosulfur compound characterized by the presence of two methanesulfonate groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propane-1,2-diyl dimethanesulfonate typically involves the reaction of propane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propane-1,2-diol.
Oxidation Reactions: It can be oxidized to form more complex sulfonate derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Major Products:
Substitution Reactions: Products include azido-propane-1,2-diol or thiocyanato-propane-1,2-diol.
Reduction Reactions: The major product is propane-1,2-diol.
Oxidation Reactions: Products include sulfonate derivatives with higher oxidation states.
Applications De Recherche Scientifique
Chemistry: (S)-Propane-1,2-diyl dimethanesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-Propane-1,2-diyl dimethanesulfonate involves its interaction with specific molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- Propane-1,3-diyl dimethanesulfonate
- Ethane-1,2-diyl dimethanesulfonate
- Butane-1,4-diyl dimethanesulfonate
Comparison: (S)-Propane-1,2-diyl dimethanesulfonate is unique due to its specific stereochemistry and the position of the sulfonate groups. This configuration allows for distinct interactions with biological molecules and different reactivity compared to its analogs. For example, propane-1,3-diyl dimethanesulfonate has a different spatial arrangement, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C5H12O6S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
[(2S)-2-methylsulfonyloxypropyl] methanesulfonate |
InChI |
InChI=1S/C5H12O6S2/c1-5(11-13(3,8)9)4-10-12(2,6)7/h5H,4H2,1-3H3/t5-/m0/s1 |
Clé InChI |
JMQQWWXJZPWLRA-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CC(COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



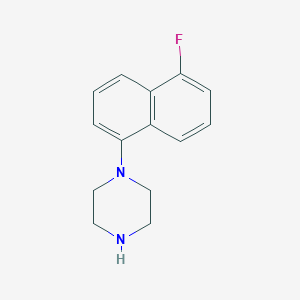
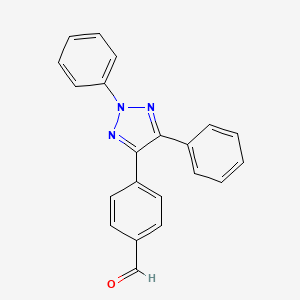
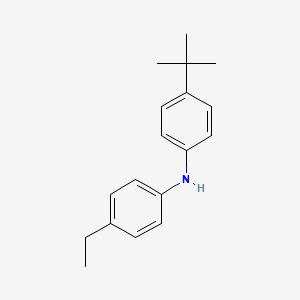
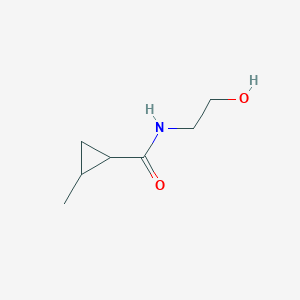
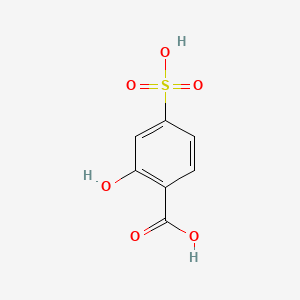

![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
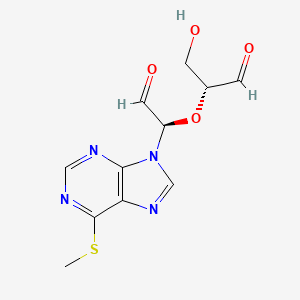
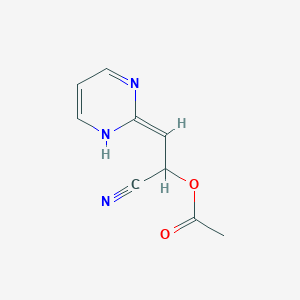
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
